![molecular formula C14H22N2 B2596838 {2-[(2-Méthylpipéridin-1-yl)méthyl]phényl}méthanamine CAS No. 140837-26-9](/img/structure/B2596838.png)
{2-[(2-Méthylpipéridin-1-yl)méthyl]phényl}méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenylmethanamine moiety. It is used in various scientific research applications due to its unique structure and properties.
Applications De Recherche Scientifique
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and as a ligand in receptor binding studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 2-methylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of {2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure with a different substitution pattern on the piperidine ring.
(4-((3-Methylpiperidin-1-yl)methyl)phenyl)methanamine: Another compound with a similar core structure but different substitution on the phenyl ring.
Uniqueness
{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
[2-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-4-5-9-16(12)11-14-8-3-2-7-13(14)10-15/h2-3,7-8,12H,4-6,9-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFKVHRDFQMOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
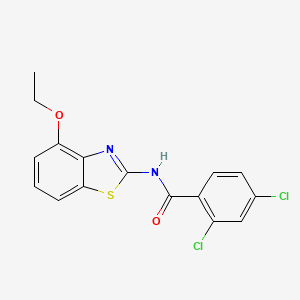
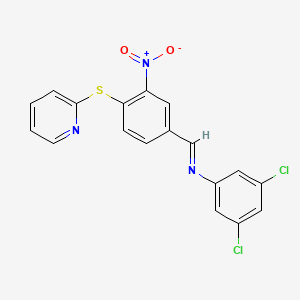
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)
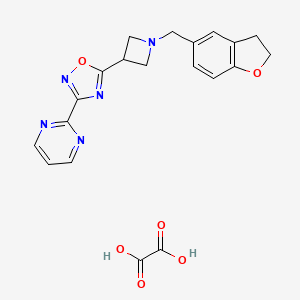
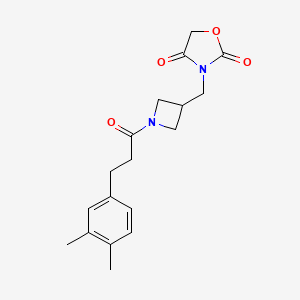
![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)
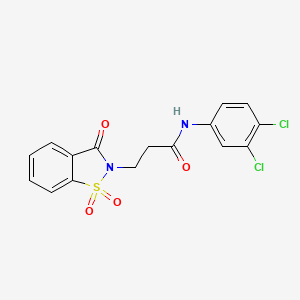
![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2596775.png)
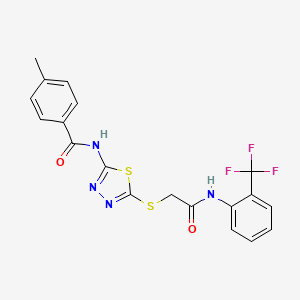
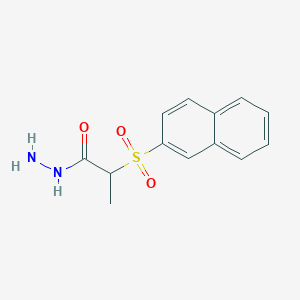
![N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2596778.png)
